Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI)
Brand Name: Vulcanchem
CAS No.: 148164-45-8
VCID: VC0116166
InChI: InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1
SMILES: CC=CC1CC1(CO)C=O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI)

CAS No.: 148164-45-8

Main Products

VCID: VC0116166

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) - 148164-45-8

CAS No. 148164-45-8
Product Name Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI)
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name (1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1
Standard InChIKey XDDIBFCLNVOYHH-HZIBQTDNSA-N
Isomeric SMILES C/C=C/[C@H]1C[C@@]1(CO)C=O
SMILES CC=CC1CC1(CO)C=O
Canonical SMILES CC=CC1CC1(CO)C=O
Synonyms Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI)
PubChem Compound 10441780
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator